molecular formula C12H10ClN B2494097 3-(4-Chlorobenzyl)pyridine CAS No. 93293-21-1

3-(4-Chlorobenzyl)pyridine

Cat. No. B2494097
CAS RN: 93293-21-1
M. Wt: 203.67
InChI Key: LEEKNDHWFITNTC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Antiviral Activity : Derivatives of 3-(4-Chlorobenzyl)pyridine have been investigated for antiviral properties. For instance:
    • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
  • Anticancer Activity : Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole exhibited significant anticancer activity .

Scientific Research Applications

Organochromium Compound Synthesis

3-(4-Chlorobenzyl)pyridine plays a role in the synthesis of organochromium compounds. For instance, it has been used in creating water-soluble σ-bonded dichlorotris(pyridine)benzylchromium(III) complexes. These complexes were derived from reactions involving dichlorobis(pyridine)chromium(II) and benzyl halides in pyridine solution, offering insights into both benzyl anion and radical sources (Sneeden & Throndsen, 1966).

Magnetic and Structural Properties in Coordination Compounds

In coordination chemistry, 3-(4-Chlorobenzyl)pyridine has been utilized to study the magnetic and structural properties of transition metal coordination compounds. Notably, its reaction with cobalt thiocyanate has led to compounds displaying antiferromagnetic phase transitions and metamagnetic transitions, contributing significantly to the understanding of single-chain magnetic behavior in such compounds (Werner et al., 2015).

Photochemical Applications

This compound has relevance in photochemistry as well. It has been employed in the synthesis of cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which are new emitters in solution at room temperature. This application is pivotal for understanding photophysical properties in the solid state and potential use in photo-emitting materials (Mancilha et al., 2011).

Crystal Structure Analysis

3-(4-Chlorobenzyl)pyridine is also valuable in crystallography. Its synthesis and structural analysis, such as in the case of 8-chloro-3-((3-chlorobenzyl)thio)-(1,2,4)triazolo(4,3-a)pyridine, have provided critical insights into molecular geometry and bonding, which are essential for the development of new materials and pharmaceuticals (Mu et al., 2015).

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Link

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKNDHWFITNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)pyridine

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